molecular formula C9H9N3O2 B15070555 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid

6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B15070555
M. Wt: 191.19 g/mol
InChI Key: KPWXFDYXYUQFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps. Common reagents used in these reactions include chloroacetaldehyde dimethyl acetal and 6-aminonicotinic acid .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with various signaling pathways in cells, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • Imidazo[1,2-A]pyridine-3-carboxylic acid
  • Imidazo[1,2-A]pyridine-6-carboxylic acid
  • Imidazo[1,2-A]pyridine-2-carboxamide

Comparison: 6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it has shown higher potency in certain antimicrobial assays and greater versatility in chemical functionalization .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,3,10H2,(H,13,14)

InChI Key

KPWXFDYXYUQFNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.